2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound with the molecular formula C5H6N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity
Mode of Action
It’s suggested that the compound may interact with its targets in a way that results in desirable fitting patterns in the active site, characterized by lower binding free energy . This suggests a strong interaction between the compound and its target, which could lead to significant changes in the target’s function.
Biochemical Pathways
Given its potential antipromastigote activity , it may affect pathways related to the survival and replication of promastigotes
Result of Action
A related compound has shown potent in vitro antipromastigote activity , suggesting that 2-(3-nitro-1H-pyrazol-1-yl)acetamide may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(3-nitro-1H-pyrazol-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and altering the conformation of proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation states of key signaling proteins, leading to changes in downstream signaling events . Additionally, it can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and function . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response . Toxicity studies have indicated that high doses can cause significant cellular damage and adverse physiological effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in various biochemical processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its role in modulating cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the nitration of pyrazole derivatives followed by acylation. One common method involves the reaction of 3-nitropyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Cyclization Conditions: Acidic or basic conditions, elevated temperatures
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.
Cyclized Products: Cyclization reactions yield more complex heterocyclic compounds
Scientific Research Applications
2-(3-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
3-nitropyrazole: A precursor in the synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide.
2-(3-amino-1H-pyrazol-1-yl)acetamide: A reduction product of this compound.
1H-pyrazole-3-carboxamide: A structurally related compound with different functional groups
Uniqueness
This compound is unique due to its specific combination of a nitro group and an acetamide group attached to a pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXJNFRHZOLKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003011-27-5 | |
Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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